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molecular formula C14H16FNO6 B2713583 Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate CAS No. 88975-08-0

Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate

Cat. No. B2713583
M. Wt: 313.28 g/mol
InChI Key: NWDGEWOARMVMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221786B2

Procedure details

Concentrated sulfuric acid (7.5 mL) was added to compound (4) obtained above (7.09 g, 22.6 mmol) in acetic acid (26 mL) and water (18 mL), and the obtained mixture was heated to reflux for 12 hours. After completion of the reaction, the mixture was cooled and concentrated under reduced pressure, and the residue was extracted with dichloromethane. The extract was washed with saturated saline and water and dried (over sodium sulfate). The solvent was then distilled off under reduced pressure to give 3.72 g (77%) of compound (5) of interest as clear reddish brown oil.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
compound ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:8]=1[C:16](C)([C:22](OCC)=O)[C:17]([O:19]CC)=[O:18]>C(O)(=O)C.O>[F:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:8]=1[CH:16]([CH3:22])[C:17]([OH:19])=[O:18]

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
compound ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OCC)(C(=O)OCC)C
Step Two
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
18 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with saturated saline and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over sodium sulfate)
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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